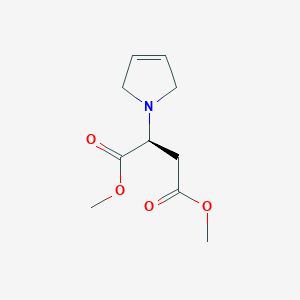
Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a butanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate typically involves the reaction of a suitable pyrrolidine derivative with a butanedioate ester. One common method involves the use of a base-catalyzed condensation reaction between 2,5-dihydro-1H-pyrrole and dimethyl butanedioate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as metal complexes or enzymes, can also enhance the efficiency of the synthesis process. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrrolidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate shares structural similarities with other pyrrolidine derivatives, such as:
- Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)pentanedioate
- Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)hexanedioate
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties
Properties
CAS No. |
847900-01-0 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
dimethyl (2S)-2-(2,5-dihydropyrrol-1-yl)butanedioate |
InChI |
InChI=1S/C10H15NO4/c1-14-9(12)7-8(10(13)15-2)11-5-3-4-6-11/h3-4,8H,5-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
OLGRLNILKSFRLK-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)N1CC=CC1 |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


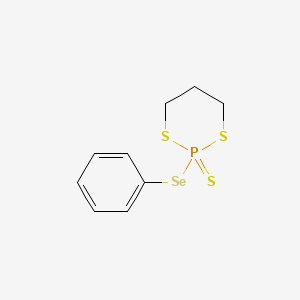

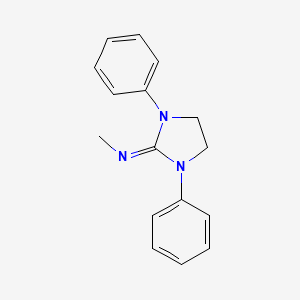
![([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone](/img/structure/B12539537.png)
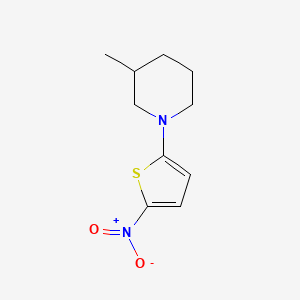

![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)


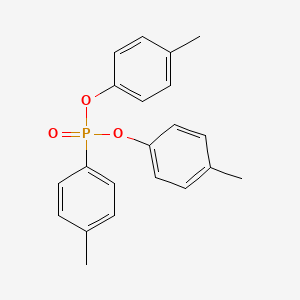

![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)

![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
